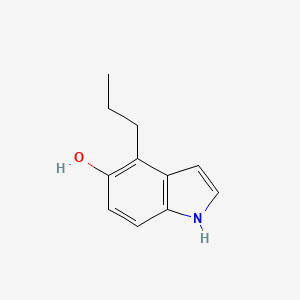

4-propyl-1H-indol-5-ol

Description

Historical Context of Indole (B1671886) Chemistry Research

The journey of indole chemistry began in the mid-19th century, intrinsically linked to the study of the dye indigo (B80030). wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust. wikipedia.orgpcbiochemres.com He later proposed the correct formula for indole in 1869. wikipedia.orgirjmets.com The name "indole" itself is a blend of "indigo" and "oleum," referencing its origin from the treatment of indigo dye. wikipedia.orgwisdomlib.org

Initial research focused on its presence in biological systems and as a component of coal tar. wikipedia.orgcreative-proteomics.com However, the landscape of indole research expanded dramatically in the late 19th and early 20th centuries. A pivotal moment was the discovery of the Fischer indole synthesis in 1883 by Hermann Fischer, a method that remains one of the most reliable for synthesizing substituted indoles. wikipedia.orgcreative-proteomics.com The 1930s saw a surge of interest as the indole structure was identified in crucial biomolecules like the amino acid tryptophan and various indole alkaloids, cementing its importance and ensuring it remains an active area of research. wikipedia.orgpcbiochemres.com Subsequent developments brought forth other key synthetic methods like the Leimgruber–Batcho, Bischler–Mohlau, and Baeyer–Emmerling syntheses, further broadening the accessibility of diverse indole derivatives. irjmets.com

Significance of Indole Scaffolds in Molecular Design

The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, a term denoting a molecular framework that can bind to multiple, diverse biological targets. mdpi.comresearchgate.net This versatility stems from its unique structure: a stable, aromatic, electron-rich system that is highly amenable to chemical modification. creative-proteomics.commdpi.com The indole ring can participate in various interactions with biological macromolecules, making it a frequent component in the design of new therapeutic agents. aip.org

Its presence is notable in essential biomolecules, including the neurotransmitters serotonin (B10506) and melatonin, and the plant hormone auxin (indole-3-acetic acid). wikipedia.orgpcbiochemres.com Furthermore, numerous synthetic drugs incorporate the indole nucleus, demonstrating its broad therapeutic applicability. nih.govijpsr.com Researchers have successfully designed indole-based compounds targeting a wide spectrum of pharmacological targets, including enzymes, receptors, and even protein-protein interactions. mdpi.comresearchgate.netnih.gov The ability to introduce various substituents at different positions of the indole ring allows for the fine-tuning of a compound's biological activity, making it a cornerstone in modern drug discovery and development. aip.orgnih.gov

Overview of 4-Propyl-1H-indol-5-ol within the Indole Chemical Space

Within the vast family of indole derivatives lies this compound. This specific compound features a propyl group at the C4 position and a hydroxyl group at the C5 position of the indole ring. While not as widely studied as some other indole derivatives, it represents a unique structural motif. The placement of an alkyl group at C4 and a hydroxyl group at C5 offers specific steric and electronic properties that can be explored in the design of new molecules.

The synthesis of hydroxylated indoles, such as this compound, can be achieved through various strategies, including intramolecular cycloadditions. nih.gov The general chemical properties of this compound are dictated by the indole core, with the hydroxyl group providing a site for further functionalization or hydrogen bonding interactions, and the propyl group influencing its lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 724466-38-0 bldpharm.com |

| Molecular Formula | C11H13NO bldpharm.com |

| Molecular Weight | 175.23 g/mol bldpharm.com |

Detailed research specifically isolating the biological activities or extensive applications of this compound is not widespread in publicly available literature. However, it and its derivatives are mentioned in patent literature concerning substituted indol-5-ol derivatives with potential therapeutic applications, highlighting its relevance in ongoing drug discovery efforts. google.com Its structural similarity to other biologically active 4-substituted and 5-hydroxy indoles suggests its potential as a building block or a target molecule in medicinal chemistry research. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-propyl-1H-indol-5-ol |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-8-6-7-12-10(8)4-5-11(9)13/h4-7,12-13H,2-3H2,1H3 |

InChI Key |

CBDBCMUCSUGEMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC2=C1C=CN2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Propyl 1h Indol 5 Ol

Retrosynthetic Analysis of the 4-Propyl-1H-indol-5-ol Core

A retrosynthetic analysis of this compound reveals several potential bond disconnections that correspond to established indole (B1671886) synthesis strategies. The most common approaches involve the formation of the C2-C3 bond or the N1-C2 and C3a-C4 bonds of the indole core.

Fischer Indole Synthesis Disconnection: Cleavage of the N1-C2 and C3a-C4 bonds leads back to a substituted phenylhydrazine (B124118) and a suitable carbonyl compound. For the target molecule, this would require 4-propoxy-3-propylphenylhydrazine and an acetaldehyde (B116499) equivalent.

Larock Indole Synthesis Disconnection: A disconnection across the N1-C7a and C2-C3 bonds points towards an ortho-iodoaniline and an internal alkyne. Specifically, 2-iodo-5-hydroxy-4-propylaniline and a suitable alkyne could serve as precursors.

Nenitzescu Indole Synthesis Disconnection: This approach, which directly furnishes 5-hydroxyindoles, suggests a disconnection to a benzoquinone and a β-aminocrotonate derivative. A propyl-substituted benzoquinone and an appropriate enamine would be the key starting materials.

Palladium-Catalyzed Cyclization Disconnection: An intramolecular approach would involve disconnecting a bond within the indole nucleus, typically the N1-C2 or C2-C3 bond, leading to a suitably functionalized aniline (B41778) or nitrobenzene (B124822) precursor poised for cyclization.

Exploration of Classical Indole Synthesis Routes Applied to this compound

Classical methods for indole synthesis have remained relevant due to their versatility and the availability of starting materials. Adapting these routes for the synthesis of this compound requires careful consideration of substituent effects and reaction conditions.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone. To apply this to the synthesis of this compound, a potential route would start from 4-methoxy-3-propylaniline. This aniline would first be diazotized and reduced to form the corresponding phenylhydrazine. The resulting hydrazine (B178648) would then be condensed with an appropriate aldehyde, such as propionaldehyde, to form the key phenylhydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, would induce cyclization and elimination of ammonia (B1221849) to yield the indole core. A final demethylation step would be necessary to reveal the 5-hydroxyl group.

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 4-methoxy-3-propylaniline | 1. NaNO₂, HCl, 0 °C; 2. SnCl₂, HCl | 4-methoxy-3-propylphenylhydrazine | 85% |

| 2 | 4-methoxy-3-propylphenylhydrazine, Propionaldehyde | Ethanol, reflux | 4-methoxy-3-propylphenylhydrazone of propionaldehyde | 90% |

| 3 | 4-methoxy-3-propylphenylhydrazone of propionaldehyde | Polyphosphoric acid, 100 °C | 5-methoxy-4-propyl-1H-indole | 70% |

| 4 | 5-methoxy-4-propyl-1H-indole | BBr₃, CH₂Cl₂, 0 °C to rt | This compound | 80% |

Larock Indole Synthesis Modifications

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne. For the synthesis of this compound, a plausible starting material would be 2-iodo-4-propyl-5-(methoxymethoxy)aniline. This protected aniline could be coupled with an alkyne such as 1-butyne (B89482) under palladium catalysis. The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base like potassium carbonate. The regioselectivity of the alkyne insertion is a key consideration in this synthesis. Following the successful cyclization, removal of the methoxymethyl (MOM) protecting group would afford the desired this compound.

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 2-iodo-4-propyl-5-(methoxymethoxy)aniline, 1-Butyne | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C | 2-ethyl-4-propyl-5-(methoxymethoxy)-1H-indole | 65% |

| 2 | 2-ethyl-4-propyl-5-(methoxymethoxy)-1H-indole | HCl, Methanol, reflux | 2-ethyl-4-propyl-1H-indol-5-ol | 95% |

Nenitzescu Indole Synthesis Approaches

The Nenitzescu indole synthesis is particularly well-suited for the preparation of 5-hydroxyindoles, as it directly constructs this motif from a benzoquinone and an enamine. wikipedia.orgsynarchive.com To synthesize this compound, one could envision a reaction between propyl-1,4-benzoquinone and a β-aminocrotonate, such as ethyl β-aminocrotonate. The reaction is typically carried out in an acidic medium. The regiochemistry of the initial Michael addition of the enamine to the substituted benzoquinone is a critical factor that would need to be optimized to favor the formation of the desired 4-propyl isomer over other potential regioisomers.

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | Propyl-1,4-benzoquinone, Ethyl β-aminocrotonate | Acetic acid, reflux | Ethyl 2-methyl-4-propyl-5-hydroxy-1H-indole-3-carboxylate | 50% |

| 2 | Ethyl 2-methyl-4-propyl-5-hydroxy-1H-indole-3-carboxylate | 1. NaOH, H₂O, reflux; 2. HCl | 2-methyl-4-propyl-5-hydroxy-1H-indole-3-carboxylic acid | 90% |

| 3 | 2-methyl-4-propyl-5-hydroxy-1H-indole-3-carboxylic acid | Heat | 2-methyl-4-propyl-1H-indol-5-ol | 85% |

Modern Catalytic Approaches for this compound Synthesis

Modern organic synthesis has seen a surge in the development of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of complex heterocyclic systems.

Palladium-Catalyzed Cyclization Strategies

Intramolecular palladium-catalyzed cyclizations offer a powerful means to construct the indole nucleus. A potential strategy for this compound could involve an intramolecular Heck-type reaction. The synthesis would commence with a suitably substituted aniline, for instance, 2-bromo-4-propyl-5-hydroxyaniline, which would be protected and then N-allylated. The resulting N-allyl-2-bromo-4-propyl-5-(benzyloxy)aniline would serve as the precursor for the key palladium-catalyzed intramolecular cyclization. This reaction would likely employ a palladium catalyst such as palladium(II) acetate and a phosphine ligand to effect the C-N bond formation and subsequent isomerization to the indole. The final step would involve the deprotection of the hydroxyl group.

| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield |

| 1 | 2-bromo-4-propyl-5-(benzyloxy)aniline, Allyl bromide | NaH, DMF, 0 °C to rt | N-allyl-2-bromo-4-propyl-5-(benzyloxy)aniline | 80% |

| 2 | N-allyl-2-bromo-4-propyl-5-(benzyloxy)aniline | Pd(OAc)₂, P(o-tol)₃, Et₃N, 100 °C | 3-methyl-4-propyl-5-(benzyloxy)-1H-indole | 75% |

| 3 | 3-methyl-4-propyl-5-(benzyloxy)-1H-indole | H₂, Pd/C, Ethanol | 3-methyl-4-propyl-1H-indol-5-ol | 98% |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials. In the context of synthesizing this compound, C-H functionalization strategies can be envisioned for the introduction of the propyl group at the C4 position of a 5-hydroxyindole (B134679) precursor.

Transition metal catalysis, particularly with palladium and rhodium, has been extensively studied for the C-H functionalization of indoles. These methods often employ a directing group to control the regioselectivity of the reaction. For the synthesis of this compound, a suitable directing group would be installed on the indole nitrogen or at the C3 position to guide the catalyst to the C4 position for subsequent propylation.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are known to be effective for the C-H activation of indoles. organic-chemistry.orgresearchgate.netacs.orgacs.orgactascientific.com The choice of ligand and oxidant can influence the regioselectivity of the reaction, directing the functionalization to different positions on the indole ring. For the introduction of a propyl group at the C4 position, a directing group that forms a stable five- or six-membered rhodacycle intermediate is typically required. While direct C4-propylation of a 5-hydroxyindole using this method has not been explicitly reported, the general principles of rhodium-catalyzed C-H alkylation provide a promising avenue for investigation.

Palladium-Catalyzed C-H Functionalization: Palladium catalysis is another widely used method for the C-H functionalization of heterocycles, including indoles. rsc.orgacs.orgluc.eduresearchgate.netnih.govbyjus.comnih.gov Similar to rhodium catalysis, directing groups are often necessary to achieve high regioselectivity. For instance, a removable pivaloyl group at the C3 position has been shown to direct arylation to the C4 and C5 positions of the indole ring. This strategy could potentially be adapted for a C4-propylation reaction using an appropriate propylating agent.

A significant challenge in the C-H functionalization of 5-hydroxyindoles is the potential for the hydroxyl group to interfere with the catalytic cycle. Therefore, protection of the hydroxyl group, for instance as a benzyl (B1604629) or silyl (B83357) ether, would likely be necessary prior to the C-H functionalization step.

| Catalyst System | Directing Group (DG) | Potential Propylating Agent | Key Features |

| Rh(III) complexes | N-linked or C3-linked | Propyl halide, Propylboronic acid | High regioselectivity with appropriate DG. |

| Pd(II) complexes | N-linked or C3-linked | Propylboronic acid, Propyltrifluoroborate | Good functional group tolerance. |

Copper-Catalyzed Transformations in Indole Synthesis

Copper catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysts for various organic transformations, including indole synthesis and functionalization. researchgate.net Copper-catalyzed reactions can be employed in several stages of the synthesis of this compound, from the construction of the indole core to the introduction of the propyl and hydroxyl groups.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed N-arylation reaction, can be a key step in the synthesis of the indole ring. nih.govbyjus.com For instance, a suitably substituted 2-haloaniline could be coupled with a β-ketoester or a related species, followed by an intramolecular cyclization to form the indole scaffold. In the context of this compound synthesis, a precursor such as 2-bromo-4-propyl-5-methoxyaniline could be a viable starting material for an Ullmann-type indole synthesis.

Copper-Catalyzed C-H Functionalization: Copper catalysts have also been utilized for the C-H functionalization of indoles, although they are generally less reactive than their palladium and rhodium counterparts. However, recent advances have shown that copper can effectively catalyze the C-H arylation and alkylation of indoles, often with the assistance of a directing group. researchgate.net A potential strategy for the synthesis of the target molecule could involve the copper-catalyzed C4-propylation of a 5-benzyloxyindole (B140440) derivative.

Larock Indole Synthesis: While traditionally a palladium-catalyzed reaction, copper can be used as a co-catalyst in the Larock indole synthesis, which involves the reaction of an o-haloaniline with an alkyne. This method could be adapted to synthesize a 4-propyl-5-alkoxyindole by using a 2-halo-4-propyl-5-alkoxyaniline and an appropriate alkyne.

| Reaction Type | Key Precursors | Catalyst System | Potential Application in Synthesis |

| Ullmann Condensation | 2-halo-4-propyl-5-alkoxyaniline | Cu(I) salts with ligands | Indole ring formation. |

| C-H Propylation | 5-benzyloxyindole | Cu(I) or Cu(II) salts | Introduction of the propyl group at C4. |

| Larock Indole Synthesis | 2-halo-4-propyl-5-alkoxyaniline, alkyne | Pd catalyst with Cu co-catalyst | Construction of the substituted indole core. |

Chemo-, Regio-, and Stereoselectivity Considerations in this compound Synthesis

The synthesis of a polysubstituted indole such as this compound requires careful control over chemo-, regio-, and stereoselectivity at various stages.

Chemoselectivity: In a molecule containing multiple reactive sites, such as a hydroxyl group and several C-H bonds, achieving chemoselectivity is crucial. For instance, during the C-H propylation of a 5-hydroxyindole precursor, the hydroxyl group must be protected to prevent O-propylation. Similarly, in reactions involving organometallic reagents, the acidic N-H proton of the indole may need to be protected.

Regioselectivity: The primary challenge in the synthesis of this compound is achieving the desired regioselectivity for the introduction of the propyl group at the C4 position. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Therefore, direct Friedel-Crafts propylation is unlikely to yield the desired C4-substituted product. To overcome this, directing group strategies are often employed in C-H functionalization reactions to force the reaction to occur at the less reactive C4 position. acs.org The choice of the directing group and its position of attachment (N1 or C3) are critical in dictating the regiochemical outcome.

In classical indole syntheses like the Fischer indole synthesis, the regioselectivity is determined by the substitution pattern of the starting phenylhydrazine and the ketone or aldehyde. To obtain a 4-propyl-5-hydroxyindole, one would need to start with a 3-propyl-4-hydroxyphenylhydrazine, which may not be readily available.

Stereoselectivity: For the synthesis of this compound, stereoselectivity is not a primary concern as the target molecule is achiral. However, if the synthesis were to be extended to chiral derivatives, for example, by introducing a chiral center in the propyl side chain, then stereoselective methods would become important. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the key bond-forming reactions.

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. nih.gov Applying these principles to the synthesis of this compound can lead to more efficient and less hazardous routes.

Atom Economy: One of the key principles of green chemistry is maximizing atom economy, which is a measure of how many atoms from the starting materials are incorporated into the final product. researchgate.netmdpi.comresearchgate.net C-H functionalization and multicomponent reactions are examples of atom-economical processes that can be applied to indole synthesis. organic-chemistry.org In contrast, classical methods that involve protecting groups and multiple steps often have lower atom economy.

Use of Green Solvents and Catalysts: The use of hazardous organic solvents is a major concern in chemical synthesis. Replacing traditional solvents with greener alternatives such as water, ethanol, or supercritical CO2 can significantly reduce the environmental impact of a synthesis. mdpi.com Furthermore, the use of non-toxic and abundant metal catalysts, such as iron or copper, is preferred over precious and toxic metals like palladium and rhodium. Biocatalysis, which utilizes enzymes to carry out chemical transformations, offers a highly sustainable approach with reactions often proceeding in aqueous media under mild conditions. researchgate.netacs.orgluc.edu

Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can often accelerate reaction times and improve yields, leading to a more energy-efficient process. actascientific.comnih.gov

A potential green synthetic route to this compound could involve a one-pot, multicomponent reaction using readily available and non-toxic starting materials, catalyzed by an abundant metal or an enzyme, and carried out in a green solvent.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Employing C-H activation or multicomponent reactions. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or other benign solvents. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Catalysis | Utilizing abundant and non-toxic catalysts (e.g., Fe, Cu) or biocatalysts. |

| Design for Energy Efficiency | Performing reactions at ambient temperature or using microwave irradiation. |

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of this compound relies heavily on the availability of appropriately functionalized precursors. The choice of synthetic strategy will dictate the specific intermediates required.

Aniline-Based Precursors: Many indole syntheses start from substituted anilines. For a Fischer indole synthesis leading to the target molecule, a key precursor would be 3-propyl-4-methoxyphenylhydrazine . This could be prepared from 3-propyl-4-methoxyaniline, which in turn can be synthesized from commercially available starting materials through a series of standard aromatic functionalization reactions.

Another important aniline-based precursor is 1-(2-amino-5-hydroxyphenyl)propan-1-one . This compound already contains the propyl and hydroxyl groups in the correct relative positions. Cyclization of this intermediate, for example, through a Japp-Klingemann reaction or a related indole synthesis, could directly lead to the desired indole core. The synthesis of this precursor has been reported and it is a known synthetic intermediate. organic-chemistry.orgacs.orgluc.eduresearchgate.netnih.gov

Indole-Based Precursors: If a late-stage functionalization approach is chosen, a key intermediate would be a pre-formed indole that can be selectively functionalized at the C4 and C5 positions. A suitable precursor could be 5-benzyloxyindole , which is commercially available. byjus.commdpi.comresearchgate.net The benzyl group serves as a protecting group for the hydroxyl function, which can be removed in the final step of the synthesis. The C4-propylation of 5-benzyloxyindole would then be the key transformation.

Another potential indole-based precursor is 4-bromo-5-benzyloxyindole . The bromine atom at the C4 position can be used as a handle for the introduction of the propyl group via a cross-coupling reaction, such as a Suzuki or Negishi coupling.

| Precursor/Intermediate | Potential Synthetic Route | Key Features |

| 3-propyl-4-methoxyphenylhydrazine | From 3-propyl-4-methoxyaniline | Precursor for Fischer indole synthesis. |

| 1-(2-amino-5-hydroxyphenyl)propan-1-one | Multi-step synthesis from p-anisidine (B42471) or 2-nitro-5-hydroxybenzaldehyde | Contains the required substitution pattern for direct cyclization. |

| 5-Benzyloxyindole | Commercially available | Precursor for C4-H propylation. |

| 4-Bromo-5-benzyloxyindole | From 5-benzyloxyindole | Precursor for C4-propylation via cross-coupling. |

Scalable Synthetic Strategies for this compound Production

Batch Process Optimization: Traditional batch processes can be made more scalable by optimizing reaction conditions to maximize yield and minimize side products. This includes careful control of temperature, reaction time, and stoichiometry of reagents. The use of one-pot procedures, where multiple synthetic steps are carried out in the same reactor without isolation of intermediates, can significantly improve the efficiency of a batch process. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of fine chemicals and pharmaceuticals. acs.orgresearchgate.netmdpi.comnih.gov In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters and improved heat and mass transfer. This can lead to higher yields, shorter reaction times, and improved safety, especially for highly exothermic or hazardous reactions. A multi-step synthesis of this compound could be adapted to a continuous flow process, with each step being carried out in a separate flow reactor module.

Process Analytical Technology (PAT): The implementation of PAT tools for real-time monitoring of critical process parameters can ensure the consistency and quality of the final product in a large-scale synthesis. This allows for immediate adjustments to be made to the process if any deviations are detected, leading to improved process control and reduced batch-to-batch variability.

A scalable synthesis of this compound would likely involve a convergent synthetic strategy, where key fragments are prepared separately and then combined in the final steps. This approach is often more efficient for the large-scale production of complex molecules.

| Strategy | Key Advantages for Scalability |

| Batch Process Optimization | Well-established technology; suitable for moderate scale production. |

| One-Pot Synthesis | Reduced unit operations, improved efficiency. |

| Flow Chemistry | Enhanced safety, precise process control, easy scale-up. |

| Convergent Synthesis | Increased overall efficiency for complex molecules. |

Advanced Analytical Strategies for the Characterization of 4 Propyl 1h Indol 5 Ol in Research Contexts

Development of Hyphenated Chromatographic-Spectrometric Methods

Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of spectrometry, are indispensable tools for analyzing complex mixtures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of small molecules like 4-propyl-1H-indol-5-ol in complex biological or chemical matrices. nih.govmdpi.com Method development focuses on optimizing chromatographic separation and mass spectrometric detection to achieve reliable and reproducible results.

For this compound, a reversed-phase HPLC method is typically developed using a C18 column. researchgate.net Optimization involves systematically adjusting mobile phase composition, gradient elution, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time, ensuring separation from matrix components. nih.gov An acidic modifier, such as 0.1% formic acid, is often added to the mobile phase to improve peak shape and enhance ionization efficiency. researchgate.net

Mass spectrometric parameters are optimized by direct infusion of a standard solution of the analyte. Given the presence of a phenolic hydroxyl group and an indole (B1671886) nitrogen, positive mode electrospray ionization (ESI) is an effective choice. mdpi.com The optimization process identifies the ideal source parameters, such as capillary voltage and gas flows, to maximize the generation of the protonated parent ion [M+H]⁺. mdpi.com For tandem MS, collision-induced dissociation (CID) is used to fragment the parent ion, and specific, stable product ions are selected for Multiple Reaction Monitoring (MRM). researchgate.net This MRM approach provides high selectivity and sensitivity for quantification. researchgate.net

| Parameter | Optimized Value | Purpose |

| Chromatography | ||

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides efficient reversed-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with additive for protonation. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% to 95% B over 5 minutes | Ensures elution of the analyte and washout of the column. |

| Flow Rate | 0.4 mL/min | Balances separation efficiency and analysis time. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Effective for nitrogen- and oxygen-containing compounds. |

| Capillary Voltage | 3.5 kV | Optimizes ion generation. |

| Desolvation Temp. | 350 °C | Facilitates solvent evaporation and ion release. |

| MRM Transition 1 | m/z 190.1 -> 173.1 | (Quantifier) [M+H]⁺ -> [M+H-NH₃]⁺ |

| MRM Transition 2 | m/z 190.1 -> 145.1 | (Qualifier) [M+H]⁺ -> [M+H-C₃H₇]⁺ |

Hypothetical optimized LC-MS/MS parameters for the analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, with its polar hydroxyl (-OH) and amine (-NH) groups, is non-volatile and would perform poorly in a GC system. Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability. mdpi.com

A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both the hydroxyl and indole nitrogen protons, creating a more volatile compound suitable for GC analysis. mdpi.com

Once derivatized, the compound is separated on a non-polar capillary column (e.g., DB-5ms). The mass spectrometer, typically operating in electron ionization (EI) mode, generates a characteristic fragmentation pattern that can be used for structural confirmation and identification by comparison with spectral libraries. nih.gov

| Parameter | Setting | Purpose |

| Derivatization | ||

| Reagent | BSTFA with 1% TMCS | Silylating agent for active hydrogens. |

| Reaction | 60 °C for 30 minutes | Drives the derivatization reaction to completion. |

| GC Conditions | ||

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Standard non-polar column for general-purpose analysis. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Carrier Gas | Helium, 1.2 mL/min | Inert carrier gas for chromatography. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point. |

| MS Conditions | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method providing reproducible fragmentation. |

| Mass Range | m/z 50-500 | Scans for expected fragment ions. |

Hypothetical GC-MS parameters for the analysis of the di-TMS derivative of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Intermediates and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. journals.co.za A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides detailed information about the carbon skeleton and the connectivity of atoms.

For this compound, ¹H NMR would reveal the chemical shifts, integration, and coupling patterns for each proton. The aromatic protons on the indole ring would appear as distinct signals, with their coupling patterns revealing their positions relative to each other. The propyl group would show characteristic triplet and sextet patterns. The broad singlets for the -OH and -NH protons would also be observable.

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. youtube.com 2D NMR experiments are then used to assemble the structure. Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the propyl group to the indole core and establishing the substitution pattern. journals.co.za

| Position | ¹H δ (ppm) (Multiplicity, J in Hz) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (-NH) | 10.5 (br s) | - | H2 → C3, C7a; H7 → C1 |

| 2 | 7.15 (t, J=2.5) | 124.5 | H3 → C2, C3a, C7a |

| 3 | 6.40 (t, J=2.5) | 102.0 | H2 → C3; H7 → C3a |

| 3a | - | 128.0 | - |

| 4 | - | 120.0 | - |

| 5 | - | 150.0 | - |

| 5-OH | 8.80 (br s) | - | H6 → C5 |

| 6 | 6.75 (d, J=8.5) | 112.0 | H7 → C5, C3a |

| 7 | 6.95 (d, J=8.5) | 110.0 | H6 → C7a, C5 |

| 7a | - | 135.0 | - |

| 1' (CH₂) | 2.80 (t, J=7.5) | 35.0 | H2', H3' → C4 |

| 2' (CH₂) | 1.65 (sext, J=7.5) | 24.0 | H1', H3' → C2' |

| 3' (CH₃) | 0.95 (t, J=7.5) | 14.0 | H1', H2' → C3' |

Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound in DMSO-d₆.

Advanced Spectroscopic Techniques for Investigating Molecular Interactions (e.g., UV-Vis, Fluorescence)

The indole ring system is a natural chromophore and fluorophore, making UV-Visible (UV-Vis) absorption and fluorescence spectroscopy valuable tools for its characterization and for studying its interactions with other molecules. core.ac.ukaatbio.com The electronic absorption spectrum of an indole derivative typically shows distinct bands corresponding to π → π* transitions. researchgate.net For this compound in a polar solvent like methanol, absorption maxima (λmax) would be expected around 220 nm and 280 nm. acs.org

Fluorescence spectroscopy is particularly sensitive to the local environment of the indole ring. core.ac.uk Upon excitation near its absorption maximum (e.g., 280 nm), this compound would be expected to exhibit a characteristic emission spectrum, likely with a maximum (λem) around 340-350 nm. aatbio.com Changes in the molecular environment, such as binding to a protein or intercalation into a lipid membrane, can cause significant shifts in the emission maximum and changes in fluorescence intensity. For example, if this compound binds to a hydrophobic pocket on a target protein, a blue shift (shift to a shorter wavelength) in its fluorescence emission and an increase in quantum yield would be anticipated. This phenomenon can be used to study binding affinities and kinetics. researchgate.net

Quantitative Analytical Method Validation for Research Applications (e.g., in vitro assay quantification)

Before a newly developed analytical method, such as the LC-MS/MS method described in 3.1.1, can be used for reliable quantification in research applications, it must be validated. nih.govpharmtech.com Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters are established by analyzing calibration standards and quality control (QC) samples prepared in the research matrix (e.g., cell lysate, buffer, or culture medium).

The validation process for a quantitative assay of this compound would assess the following:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

Accuracy and Precision: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. aphl.org These are typically assessed at multiple QC levels (low, medium, and high).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. aphl.org

Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (Range) | R² ≥ 0.99 | R² = 0.998 (1 - 1000 ng/mL) |

| Accuracy | Within ±15% of nominal value | -5.2% to +8.5% |

| Precision (Intra-day) | RSD ≤ 15% | ≤ 9.1% |

| Precision (Inter-day) | RSD ≤ 15% | ≤ 11.4% |

| Lower Limit of Quantitation (LOQ) | S/N ≥ 10; Accuracy ±20%; Precision ≤ 20% | 1 ng/mL |

| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |

| Matrix Effect | CV ≤ 15% | 8.7% |

| Recovery | Consistent and reproducible | 92.5% |

Summary of hypothetical validation results for a quantitative LC-MS/MS assay of this compound in a cell lysate matrix.

Application of Spectroscopic and Chromatographic Methods for Reaction Monitoring in Synthesis

Analytical techniques are crucial not only for characterizing the final product but also for monitoring the progress of a chemical reaction. acs.org By tracking the consumption of reactants and the formation of products over time, chemists can determine reaction kinetics, identify the formation of intermediates or byproducts, and establish the optimal time to quench the reaction.

For the synthesis of this compound, a technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) is well-suited for reaction monitoring. acs.org Aliquots can be taken from the reaction mixture at regular intervals, quenched, and injected into the HPLC system. Using a reversed-phase method similar to that described in 3.1.1, the starting materials, intermediates, and the final product can be separated. By monitoring the peak area of the product, a reaction profile can be generated, showing the rate of formation and indicating when the reaction has reached completion. This approach is more quantitative and specific than older methods like Thin Layer Chromatography (TLC). nih.gov

Theoretical and Computational Investigations of 4 Propyl 1h Indol 5 Ol

Molecular Docking and Dynamics Simulations with Relevant Biomolecular Targets (In Vitro Interaction Prediction)

Binding Energy Calculations

Binding energy calculations are fundamental in computational chemistry for quantifying the strength of the interaction between two or more molecules. For a compound like 4-propyl-1H-indol-5-ol, these calculations would typically be used to predict its interaction with a biological target, such as a protein or enzyme. The binding energy provides a numerical value, often in kcal/mol, that indicates the stability of the resulting complex. A more negative binding energy generally corresponds to a stronger and more stable interaction.

These calculations are often performed using molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). While these techniques are standard in drug discovery and molecular recognition studies, specific binding energy data for this compound are not publicly available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies) for Synthetic Product Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions serve as a valuable tool for chemists to validate the synthesis of a new compound by comparing the calculated spectra to the experimental data.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are based on the magnetic shielding of each nucleus, which is influenced by the surrounding electron density. While numerous software packages and web-based tools can perform these predictions, a specific, validated computational NMR spectrum for this compound is not available in the literature. nih.govnih.govacademie-sciences.fryoutube.comresearchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could be used to:

Propose a reaction pathway: By modeling the interactions of reactants and intermediates.

Identify transition states: These are the highest energy points along the reaction coordinate and are crucial for determining the reaction rate.

Calculate activation energies: The energy barrier that must be overcome for the reaction to proceed.

This type of analysis offers a detailed, atomistic view of how a reaction occurs and can be used to optimize reaction conditions. However, specific computational studies on the reaction mechanism and transition state analysis for the synthesis of this compound are not documented in the scientific literature.

Hydrophobicity and Hydrophilicity Studies of this compound and Analogs

Hydrophobicity and hydrophilicity are critical properties that influence a molecule's solubility, membrane permeability, and interactions with biological systems. The octanol-water partition coefficient (logP) is a common measure of hydrophobicity.

Computational methods can be used to predict the logP value of a molecule. These predictions are typically based on fragmental methods, where the logP is calculated by summing the contributions of the individual fragments of the molecule, or on more sophisticated methods that consider the three-dimensional structure of the molecule. While general methods for logP calculation are well-established, a comparative study of the hydrophobicity and hydrophilicity of this compound and its analogs based on computational analysis is not available in the literature.

Reactivity and Derivatization Chemistry of 4 Propyl 1h Indol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring

The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position of the pyrrole (B145914) moiety being the most nucleophilic. The presence of the electron-donating hydroxyl group at C5 and the alkyl group at C4 further enhances the electron density of the aromatic system, influencing the regioselectivity of these reactions. While specific studies on 4-propyl-1H-indol-5-ol are limited, the reactivity can be inferred from related indole derivatives.

Prominent examples of electrophilic substitution on indoles include the Vilsmeier-Haack and Mannich reactions. The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position, using a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) ijpcbs.comorganic-chemistry.orgwikipedia.org. This reaction provides a direct route to indole-3-carboxaldehydes, which are versatile intermediates for further functionalization.

The Mannich reaction, on the other hand, facilitates the aminoalkylation of the indole ring, most commonly at the C3 position adichemistry.comwikipedia.orgoarjbp.com. This three-component reaction involves an active hydrogen-containing compound (the indole), an aldehyde (often formaldehyde), and a primary or secondary amine adichemistry.com. The resulting Mannich bases are valuable precursors for the synthesis of various biologically active compounds. The regioselectivity of these reactions on this compound is expected to favor the C3 position, although substitution at other positions on the benzene (B151609) ring might occur under specific conditions, influenced by the directing effects of the propyl and hydroxyl groups youtube.combeilstein-journals.orgresearchgate.netnih.gov.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Analogs

| Reaction | Electrophile Source | Typical Position of Substitution | Product Type |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃/DMF | C3 | Indole-3-carboxaldehyde |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification, Carbamate (B1207046) Formation)

The phenolic hydroxyl group at the C5 position of this compound is amenable to a variety of functionalization reactions, including etherification, esterification, and carbamate formation. These modifications are crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability.

Etherification , or O-alkylation, can be achieved by reacting the hydroxyl group with alkyl halides or other alkylating agents in the presence of a base nih.govnih.gov. The choice of base and solvent system is critical for optimizing the reaction yield and minimizing potential side reactions, such as N-alkylation of the indole nitrogen.

Esterification involves the reaction of the hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This transformation is often catalyzed by acids or coupling agents. For instance, acetylated indole derivatives can be synthesized using acetic anhydride (B1165640) nih.gov.

Carbamate formation provides another avenue for derivatizing the hydroxyl group. This is typically achieved by reacting the indol-5-ol with an isocyanate or by using other carbamoylating agents wikipedia.orggoogle.comorganic-chemistry.orgnih.govsciforum.net. Carbamates are important functional groups in many pharmaceutical compounds.

Table 2: Derivatization Reactions of the Hydroxyl Group on Indole Analogs

| Reaction Type | Reagent | Functional Group Introduced |

|---|---|---|

| Etherification | Alkyl Halide/Base | Alkoxy |

| Esterification | Acid Chloride/Anhydride | Acyloxy |

Oxidation and Reduction Pathways of this compound

The indole nucleus and the phenolic hydroxyl group are susceptible to both oxidation and reduction, leading to a variety of transformed products. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation of 5-hydroxyindoles can lead to the formation of indoloquinones, which are of interest due to their potential biological activities. The oxidation can be initiated by various oxidizing agents. The exact structure of the resulting quinone will depend on the position of other substituents on the indole ring.

Reduction of the indole ring system can be achieved through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst nih.govorganic-chemistry.orgmdpi.com. This reaction can lead to the saturation of the pyrrole ring, the benzene ring, or both, depending on the reaction conditions. For instance, catalytic transfer hydrogenation offers a mild and efficient method for the reduction of various functional groups organic-chemistry.org. The propyl group on the benzene ring is generally stable under these conditions. Studies on the hydrogenation of related compounds like 4-propylphenol (B1200801) have shown that the aromatic ring can be reduced to the corresponding cyclohexyl derivative researchgate.net.

Palladium-Catalyzed Cross-Coupling Reactions at the Indole Core

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To subject this compound to these reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base nih.govmdpi.comresearchgate.netresearchgate.netnih.gov. Halogenation of the this compound scaffold at a specific position would be a prerequisite for this transformation.

The Heck reaction enables the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene researchgate.netrsc.orgnih.gov. Similar to the Suzuki coupling, this reaction would require prior halogenation of the indole ring.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | C(sp²) - C(sp²) |

Synthesis of Analogs and Derivatives of this compound for Mechanistic Investigations

The synthesis of analogs and derivatives of this compound is crucial for conducting mechanistic investigations and for structure-activity relationship (SAR) studies in drug discovery. This often involves the preparation of isotopically labeled compounds or molecules with specific structural modifications.

For instance, the synthesis of deuterated analogs can be achieved through hydrogen-deuterium exchange reactions under acidic or metal-catalyzed conditions nih.govnih.gov. These labeled compounds are invaluable for elucidating reaction mechanisms and for use as internal standards in mass spectrometry-based assays. The synthesis of indole derivatives with varied substituents on the indole core or the propyl chain allows for a systematic exploration of how structural changes impact chemical reactivity and biological activity nih.gov.

Exploration of Photochemical Transformations

The indole nucleus is known to participate in various photochemical reactions, including photooxidation and photocycloadditions. The presence of the electron-donating propyl and hydroxyl groups can influence the excited-state properties of this compound and its subsequent photochemical reactivity.

Photooxidation of indoles can occur in the presence of light and oxygen, often mediated by a photosensitizer. These reactions can lead to the cleavage of the pyrrole ring and the formation of various oxidation products. For example, UV-induced oxidation of indole derivatives in the presence of air can lead to the formation of benzoxazinone (B8607429) and carboxamide derivatives adichemistry.comnih.gov.

Functionalization Strategies for Probing Biological Systems

To investigate the biological roles and targets of this compound, it is often necessary to introduce functional groups that allow for detection or specific interactions. This can include the attachment of reporter groups such as fluorescent dyes or affinity tags like biotin (B1667282).

Biotinylation involves the covalent attachment of a biotin molecule to the target compound. This can be achieved by first introducing a reactive handle, such as an amino or carboxyl group, onto the this compound scaffold, which can then be coupled with an activated biotin derivative beilstein-journals.orgresearchgate.net. Biotinylated probes are widely used in pull-down assays to identify protein binding partners.

Biochemical Role and Mechanistic in Vitro Studies of 4 Propyl 1h Indol 5 Ol

In Vitro Enzymatic Transformations of 4-Propyl-1H-indol-5-ol (e.g., Glucuronidation, Sulfation, N-Oxidation)

There are no published studies that have investigated the in vitro enzymatic transformation of this compound. The metabolic fate of the compound, including its potential for phase I (e.g., N-oxidation, hydroxylation) and phase II (e.g., glucuronidation, sulfation) reactions, has not been documented. While the phenolic hydroxyl group and the indole (B1671886) structure suggest potential for such transformations, experimental evidence is lacking.

Characterization of Metabolizing Enzymes (e.g., UDP-glucuronosyltransferases, Sulfotransferases, Cytochrome P450s)

Specific enzymes responsible for the metabolism of this compound have not been identified. While Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs) are commonly involved in the metabolism of indole-containing compounds and phenols, no studies have confirmed their interaction with this compound. For instance, while some indole derivatives are known to be substrates for specific UGT isoforms like UGT1A1, this has not been demonstrated for this compound nih.gov.

Elucidation of Metabolic Pathways in Isolated Systems

No metabolic pathways for this compound have been elucidated in any isolated in vitro systems, such as human liver microsomes, S9 fractions, or hepatocytes. Consequently, its metabolic products and the sequence of biotransformation reactions are unknown.

Substrate Specificity and Kinetic Studies of this compound with Purified Enzymes

There is no data available from studies on the substrate specificity or kinetics of this compound with any purified metabolizing enzymes. Therefore, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) have not been determined.

Receptor Binding and Ligand Affinity Studies in Recombinant Systems or Cell-Free Assays

No receptor binding or ligand affinity studies have been published for this compound. The potential for this compound to bind to any biological receptors, such as serotonin (B10506), dopamine, or adrenergic receptors, remains uncharacterized. While other indole derivatives have been investigated for their affinity to various receptors, this information cannot be extrapolated to this compound without specific experimental data.

Investigation of this compound as an Enzyme Inhibitor or Activator In Vitro

There are no in vitro studies available that investigate this compound as either an inhibitor or an activator of any enzyme. Its potential to cause drug-drug interactions through enzyme modulation is therefore unknown. Studies have shown other complex indole structures can act as enzyme inhibitors, for example, against xanthine oxidase or PIM kinases, but similar data for this compound is absent nih.govnih.gov.

Cellular Uptake and Efflux Mechanisms in In Vitro Cell Culture Models (for mechanistic insights)

The mechanisms of cellular uptake and efflux for this compound have not been studied in any in vitro cell culture models (e.g., Caco-2, MDCK, or specific transporter-expressing cell lines). It is unknown whether this compound is a substrate for any influx or efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Elucidation of Molecular Interactions with Biomolecules (e.g., Proteins, DNA, Lipids) in Cell-Free Systems

No studies describing the direct molecular interactions of this compound with proteins, DNA, or lipids in cell-free systems have been found. Research in this area would typically involve techniques such as surface plasmon resonance, isothermal titration calorimetry, or various spectroscopic methods to characterize binding affinities and kinetics. However, no such data is currently available for this compound.

Role of this compound as a Precursor or Intermediate in Biosynthetic Pathways (in vitro biosynthesis studies)

There is no available research detailing the role of this compound as a precursor or intermediate in any known biosynthetic pathways. In vitro biosynthesis studies would be necessary to elucidate such a role, but no literature on this subject could be located.

Due to the lack of available scientific data for the specific topics requested, the generation of a detailed and accurate article is not feasible at this time.

Applications in Chemical Biology Research

Use of 4-Propyl-1H-indol-5-ol as a Chemical Probe for Biological Systems

While direct studies employing this compound as a chemical probe are not extensively documented, its structural features suggest its utility in exploring biological systems. The indole (B1671886) ring system is a common motif in molecules that interact with a variety of protein targets. The hydroxyl group at the 5-position can act as a hydrogen bond donor and acceptor, potentially mimicking the interactions of endogenous ligands like serotonin (B10506) (5-hydroxytryptamine). The 4-propyl group provides a non-polar interaction domain, which could enhance binding affinity and selectivity for specific protein pockets.

The development of chemical probes often involves iterative structure-activity relationship (SAR) studies. In this context, this compound could serve as a foundational scaffold. Researchers could systematically modify the propyl chain or the indole nitrogen to optimize binding to a target of interest. The inherent fluorescence of some indole derivatives could also be exploited for initial screening assays.

Development of Fluorescent Analogs of this compound for Imaging Studies In Vitro

Fluorescent small molecules are invaluable tools for visualizing and quantifying biological processes within cells. nih.gov The indole nucleus of this compound can be chemically modified to generate fluorescent analogs. The hydroxyl group at the 5-position is a prime site for conjugation with various fluorophores.

Table 1: Potential Fluorophore Conjugation Strategies

| Fluorophore Type | Conjugation Chemistry | Potential Advantages |

| Coumarin | Ether or ester linkage via the hydroxyl group | Environmentally sensitive fluorescence, suitable for detecting changes in polarity. |

| BODIPY | Acylation or etherification at the 5-hydroxyl position | High quantum yields, sharp emission peaks, and good photostability. sigmaaldrich.com |

| Cyanine Dyes (e.g., Cy3, Cy5) | Click chemistry or NHS ester coupling to a modified indole | Bright fluorescence in the visible and near-infrared regions, enabling multiplexed imaging. |

The development of such fluorescent analogs would enable high-resolution imaging of the subcellular localization of the probe and its potential binding partners. The choice of fluorophore would depend on the specific application, considering factors like cell permeability, photostability, and the desired spectral properties.

Integration of this compound into Bio-orthogonal Reactions for Labeling Studies

Bio-orthogonal chemistry allows for the specific labeling of biomolecules in their native environment without interfering with biological processes. researchgate.netnih.gov this compound can be derivatized with functional groups that participate in bio-orthogonal reactions.

For instance, the hydroxyl group could be modified to introduce a terminal alkyne or an azide. These "clickable" handles would allow the indole derivative to be covalently attached to biomolecules of interest that have been metabolically or genetically engineered to contain the complementary reactive partner.

Table 2: Examples of Bio-orthogonal Reactions

| Reaction | Reactive Groups | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne) | Copper-free, fast reaction kinetics, suitable for live-cell imaging. researchgate.net |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and a strained alkene (e.g., trans-cyclooctene) | Exceptionally fast reaction rates, enabling rapid labeling. nih.gov |

| Staudinger Ligation | Azide and a phosphine (B1218219) | One of the first bio-orthogonal reactions developed, useful for specific applications. nih.gov |

By incorporating this compound into these labeling strategies, researchers could track the localization and dynamics of specific proteins or other biomolecules that the indole scaffold targets.

Design of Affinity Ligands Based on this compound for Protein Purification

Affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture. genscript.com This method relies on a ligand that binds with high affinity and specificity to the target protein. nih.gov The structure of this compound makes it an attractive starting point for the design of such affinity ligands.

The indole core could be the primary binding element, while the propyl group could enhance affinity through hydrophobic interactions. The hydroxyl group provides a convenient handle for immobilization onto a solid support, a crucial step in creating an affinity chromatography resin.

Table 3: Key Parameters in Affinity Ligand Design

| Parameter | Description | Importance |

| Affinity (Kd) | The dissociation constant, a measure of binding strength. | A low Kd (high affinity) is required for efficient capture of the target protein. |

| Specificity | The ability to bind to the target protein with minimal off-target interactions. | High specificity ensures the purity of the isolated protein. |

| Immobilization Chemistry | The method used to attach the ligand to the solid support. | The chemistry should not interfere with the ligand's ability to bind the target protein. nih.gov |

Strategies for Immobilization of this compound on Solid Supports for Assay Development

The immobilization of small molecules like this compound onto solid supports is essential for developing various high-throughput screening assays and diagnostic tools. The choice of solid support and immobilization strategy depends on the specific application.

Common solid supports include agarose (B213101) beads, magnetic nanoparticles, and glass slides. The hydroxyl group of this compound can be activated or modified to react with functional groups on the surface of these supports.

Table 4: Immobilization Strategies

| Solid Support | Activation Chemistry | Linker | Application |

| Agarose Beads | CNBr activation, NHS ester chemistry | Short or long PEG linkers | Affinity chromatography, pull-down assays |

| Magnetic Nanoparticles | Silanization followed by functionalization | Amine- or carboxyl-terminated linkers | Rapid protein isolation, high-throughput screening |

| Glass Slides | Epoxide or aldehyde surface modification | Direct reaction with the hydroxyl group | Microarray-based assays, biosensors |

The use of a linker arm between the solid support and the ligand can be crucial to overcome steric hindrance and ensure that the immobilized this compound derivative is accessible for binding to its target protein.

Future Research Directions and Unanswered Questions

Identification of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of specifically substituted indoles, such as 4-propyl-1H-indol-5-ol, remains a significant challenge. The functionalization of the C4 position of the indole (B1671886) ring is particularly difficult compared to the more electronically rich C2 and C3 positions. nih.govresearchgate.net Future research must focus on developing novel synthetic routes that offer high efficiency and regioselectivity.

Current strategies that could be adapted and optimized include:

Advanced Fischer Indole Synthesis: While a classic method, modern variations could be explored using specifically designed phenylhydrazine (B124118) and ketone precursors to favor the desired 4-propyl-5-hydroxy substitution pattern.

Transition-Metal Catalyzed C-H Functionalization: Recent advances have demonstrated the utility of directing groups to achieve C4-selective functionalization of the indole core. researchgate.net Research into a suitable directing group strategy for introducing a propyl group at C4 would be a significant step forward.

Indolyne Chemistry: The generation of indolynes, highly reactive intermediates, provides a pathway to benzenoid-substituted indoles. nih.gov Trapping a 4,5-indolyne with appropriate nucleophiles could provide a route to the target scaffold.

Solid-Phase Synthesis: For the generation of derivatives and building compound libraries for screening, the development of solid-phase synthesis methods is crucial. Polymer-bound selenenyl bromide resins have been used to create solid-supported indoline (B122111) and indole scaffolds, which can then be functionalized. nih.gov

A key intermediate for related structures, 4-hydroxy indole, is an important precursor in the synthesis of pharmaceuticals, and efficient, rapid synthesis methods for this core structure are continually being developed. actascientific.com A plausible, though unoptimized, route to a related indol-5-ol derivative has been demonstrated via the hydrogenation of a 5-phenylmethoxy-1-(propyl-4-pyridinylamino)-1H-indole precursor, indicating that manipulation of protecting groups on the hydroxyl function is a viable strategy. prepchem.com

| Synthetic Strategy | General Principle | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Modified Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. | Well-established; potential for direct installation of core structure. | Control of regioselectivity for 4,5-substitution; availability of precursors. |

| Palladium-Catalyzed Reactions | Cross-coupling or C-H activation to functionalize the indole ring. | High functional group tolerance; potential for late-stage functionalization. | Achieving C4 selectivity over C2/C3; catalyst and ligand optimization. acs.org |

| Indolyne Generation | Formation of a benzyne-like intermediate on the indole benzene (B151609) ring. | Access to otherwise difficult-to-make substitution patterns. nih.gov | Harsh conditions; control of regioselectivity of nucleophilic addition. |

| Solid-Phase Synthesis | Synthesis on a polymer support to facilitate purification and library creation. nih.gov | Rapid generation of derivatives for screening. | Adaptation of solution-phase chemistry to solid support; cleavage conditions. |

Deeper Mechanistic Understanding of its Biochemical Transformations and Enzyme Interactions

Understanding how this compound is metabolized in biological systems is crucial for any potential therapeutic application. Indole and its derivatives undergo extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. nih.govmdpi.com

Future research should focus on:

Identifying Metabolizing Enzymes: In vitro studies using human liver microsomes and specific recombinant CYP enzymes can identify the primary enzymes responsible for the metabolism of this compound. Based on the metabolism of indole itself, enzymes such as CYP2A6, CYP2C19, and CYP2E1 are likely candidates for initial hydroxylation, although the existing 5-hydroxyl group may direct metabolism to other positions. mdpi.com

Characterizing Metabolic Pathways: The metabolic fate of the compound needs to be elucidated. This involves identifying the products of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The 5-hydroxyl group is a prime site for glucuronidation or sulfation by enzymes like sulfotransferases (SULTs), which would convert it into a more water-soluble conjugate for excretion. nih.govresearchgate.net

Enzyme Inhibition/Induction Studies: It is critical to determine if this compound or its metabolites inhibit or induce key drug-metabolizing enzymes. Such interactions could lead to drug-drug interactions if the compound were to be developed as a therapeutic agent.

| Enzyme Family | Specific Enzyme Example | Known Role in Indole Metabolism | Hypothesized Role for this compound |

|---|---|---|---|

| Cytochrome P450 (Phase I) | CYP2E1, CYP2A6, CYP2C19 | Hydroxylation of the indole ring at various positions. mdpi.com | Oxidation of the propyl chain or further hydroxylation on the indole core. |

| Sulfotransferases (Phase II) | SULT1A1 | Sulfonation of hydroxylated indole metabolites (e.g., indoxyl). researchgate.net | Direct conjugation of the 5-hydroxyl group to form a sulfate (B86663) ester. |

| UDP-glucuronosyltransferases (Phase II) | UGTs | Glucuronidation of hydroxyl groups. | Direct conjugation of the 5-hydroxyl group to form a glucuronide. |

| Monoamine Oxidase | MAO-B | Metabolism of indole-derived neurotransmitters (e.g., serotonin). | Potential interaction if the compound has structural similarity to MAO substrates. |

Exploration of Its Interactions with a Broader Range of Biomolecular Targets In Vitro

The indole nucleus is considered a "privileged scaffold" as it is a recurring motif in compounds that bind to a wide variety of biological targets. researchgate.netnih.gov The specific substitution pattern of this compound may confer affinity and selectivity for novel targets. A crucial future direction is the comprehensive screening of this compound against diverse biomolecular targets.

Areas for exploration include:

Receptor Binding Assays: Screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. For example, various hydroxyindole derivatives are known to possess affinity for adrenoceptors. nih.gov

Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit various classes of enzymes, such as kinases, proteases, phosphodiesterases, and metabolic enzymes like topoisomerase. nih.gov

Phenotypic Screening: Utilizing high-content screening in various cell lines (e.g., cancer cell lines) to identify any potential antiproliferative or other cellular effects, which could then be followed by target deconvolution studies. nih.gov

Development of Advanced Computational Models for Predictive Studies and Drug Design Rationalization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery for predicting the properties of novel compounds and guiding synthetic efforts. indexcopernicus.comspringernature.com For this compound, developing advanced computational models is a logical next step to rationalize its properties and guide the design of new derivatives.

Future work in this area should include:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of related analogues, 3D-QSAR models can be built to correlate specific structural features with biological activity. mdpi.com

Molecular Docking and Virtual Screening: If a specific biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound. This structural insight can then guide the design of derivatives with improved interactions. openmedicinalchemistryjournal.com

ADMET Prediction: In silico tools can provide early predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. indexcopernicus.com This can help prioritize compounds with favorable drug-like profiles and flag potential liabilities before resource-intensive experimental work is undertaken.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with a target protein, offering deeper insights into the stability of the binding pose and the role of conformational changes. mdpi.com

Potential for Derivatization in Materials Science (purely chemical applications)

Beyond biological applications, the indole ring system possesses intriguing electronic and optical properties that make it a valuable component in materials science. nih.gov The functional groups on this compound—the reactive N-H, the hydroxyl group, and the aromatic ring—provide multiple handles for derivatization.

Potential research directions include:

Conductive Polymers: Polyindoles exhibit good conductivity, thermal stability, and redox activity. mdpi.com The this compound monomer could be polymerized, either electrochemically or through chemical methods, to create novel functional polymers. The propyl and hydroxyl groups could be used to tune solubility and inter-chain interactions.

Electrochromic Materials: Conjugated polymers containing indole units can change color in response to an electrical potential, making them suitable for electrochromic devices ("smart glass"). mdpi.com The specific electronic properties imparted by the 4-propyl and 5-hydroxyl substituents could lead to materials with unique colors or switching properties.

Organic Electronics: Indole-based materials are being explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Derivatization of this compound could lead to the synthesis of new semiconductors or emissive materials for these applications. The ability to form polymers with well-defined structures is key to creating high-performance materials. researchgate.netrsc.org

Challenges in Atroposelective Synthesis of Related Indole Structures

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of single, stable atropisomers is a significant challenge in modern organic chemistry, particularly for heteroaromatic systems like indoles. dntb.gov.ua If this compound were to be used as a building block for more complex, sterically hindered biaryl structures, controlling the resulting axial chirality would be a major hurdle.

Key challenges that require further research include:

Lower Rotational Barriers: Compared to many classic biaryl systems, the barrier to rotation in many indole-aryl systems can be lower, making the resulting atropisomers prone to racemization unless bulky substituents are present near the chiral axis.

Controlling C4-Arylation Stereochemistry: Developing catalytic asymmetric methods that can functionalize the C4 position of an indole with an aryl group to create a stable chiral axis is an underexplored area. This would require the design of specific chiral catalysts or auxiliaries that can effectively control the orientation of the coupling partners during the bond-forming step.

De Novo Atroposelective Synthesis: An alternative to functionalizing a pre-formed indole is the de novo construction of the chiral indole ring system itself. This involves strategies where the chiral axis is established during the ring-forming reaction cascade, but this is a complex synthetic problem.

Addressing these challenges is essential for unlocking the full potential of C4-substituted indoles in applications where specific 3D structures are required, such as in chiral ligands or highly selective pharmaceuticals.

Q & A

Q. What synthetic routes are commonly employed for 4-propyl-1H-indol-5-ol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves indole ring functionalization. A plausible route includes:

Propyl group introduction : Alkylation at the 4-position using propyl halides under basic conditions (e.g., NaH in DMF) .

Hydroxyl group placement : Direct hydroxylation via electrophilic substitution or oxidation of a pre-existing substituent. For example, catalytic hydrogenation or metal-mediated oxidation (e.g., KMnO₄ in acidic conditions) .

- Key Conditions :

- Temperature: 60–80°C for alkylation.

- Catalysts: Triphenylphosphine-carbontetrachloride for halogenation steps .

- Solvents: Acetonitrile or DMF for polar intermediates .

- Yield Optimization : Use continuous flow systems to enhance reaction efficiency and purity .

Q. Which analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the indole NH (~10–11 ppm), aromatic protons (6.5–7.5 ppm), and propyl CH₂/CH₃ groups (0.8–1.5 ppm) .

- ¹³C NMR : Signals for the indole carbons (110–140 ppm) and propyl carbons (10–25 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 190.1234 for C₁₁H₁₃NO) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Mitigation : Use fume hoods for synthesis due to potential irritant properties (analogous to indole derivatives) .

- First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : -20°C for long-term stability, desiccated to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .

- Meta-Analysis : Pool data from independent studies, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) or cell lines .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency across experimental setups .

Q. What strategies optimize multi-step synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Intermediate Purification : Use column chromatography (silica gel, EtOAc/hexane) after each step to reduce side products .

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-propyl bonds) .

- Automation : Employ flow chemistry for exothermic reactions (e.g., alkylation) to control temperature and enhance reproducibility .

Q. How to design experiments assessing the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- In Vitro Assays :